Sinococuline

Overview

Description

Sinococuline is a bioactive compound derived from the plant Cocculus hirsutus. It has garnered significant attention due to its potent anti-dengue activity. This compound has shown promise in both in vitro and in vivo studies, making it a potential candidate for further development in the treatment of dengue virus infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary source of Sinococuline is the aqueous extract of the stem of Cocculus hirsutus. The extraction process involves using solvents such as denatured spirit, hydro-alcohol (50:50), and aqueous solutions. The stem part of Cocculus hirsutus is found to be more potent than the aerial parts, irrespective of the extraction solvent used .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cocculus hirsutus stems. The process includes drying the stems, followed by solvent extraction and purification to isolate this compound. This method ensures consistency in the quality and potency of the compound across different batches .

Chemical Reactions Analysis

Types of Reactions: Sinococuline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce potential side effects.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities.

Scientific Research Applications

Sinococuline has a wide range of scientific research applications:

Chemistry: this compound is used as a reference compound in chemical studies to understand its structure and reactivity.

Biology: It is studied for its biological activities, including its anti-dengue properties. .

Medicine: this compound’s potential as an anti-dengue agent makes it a candidate for drug development. .

Industry: The compound’s bioactive properties make it valuable in the pharmaceutical industry for developing new treatments for viral infections.

Mechanism of Action

Sinococuline exerts its effects by interfering with the early stages of viral replication. It has been shown to inhibit the synthesis of non-structural protein 1 (NS1) in dengue virus, which is crucial for viral replication and secretion . This inhibition reduces the viral load and the expression of proinflammatory cytokines, thereby mitigating the severity of the infection .

Comparison with Similar Compounds

- Magnoflorine

- 20-Hydroxyecdysone

- Makisterone-A

- Coniferyl alcohol

Comparison: Among these compounds, Sinococuline stands out due to its potent pan-anti-dengue activity. While other compounds like Magnoflorine and 20-Hydroxyecdysone also exhibit bioactive properties, this compound’s efficacy against all four serotypes of the dengue virus makes it unique .

Biological Activity

Sinococuline, a bioactive compound derived from the plant Cocculus hirsutus, has garnered attention for its significant biological activities, particularly its anti-dengue properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

- Chemical Structure : this compound has a molecular mass of 333.4 g/mol and is classified as a morphinan alkaloid. It is primarily extracted from Cocculus trilobus and Cocculus hirsutus.

- Source : The compound is obtained from various parts of the Cocculus hirsutus plant, which has been traditionally used in folk medicine.

Anti-Dengue Activity

Recent studies have highlighted the potent anti-dengue activity of this compound. The compound has demonstrated effectiveness against all four serotypes of the dengue virus (DENV1–4) in vitro and in vivo.

In Vitro Studies

- Cell Line Experiments : In Vero cells infected with DENV2, this compound treatment significantly reduced viral replication. The compound was shown to lower the secretion of the dengue virus NS1 antigen in a dose-dependent manner.

- Concentration Efficacy : Different concentrations (0.5 µg/mL to 5 µg/mL) were tested, with notable reductions in NS1 levels observed at higher doses .

In Vivo Studies

- AG129 Mouse Model : In a study involving AG129 mice, which are susceptible to dengue virus infection, this compound was administered at a dose of 2.0 mg/kg/day. This treatment effectively reduced serum viremia and tissue viral load while inhibiting proinflammatory cytokines such as TNF-α and IL-6 .

- Safety Profile : The liver function tests indicated that this compound did not adversely affect liver enzymes, suggesting its safety even at therapeutic doses .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it appears to interfere with viral replication and modulate immune responses:

- Cytokine Modulation : this compound treatment led to decreased levels of proinflammatory cytokines in vital organs, indicating a potential immunomodulatory effect .

- Gene Expression Alteration : RNA sequencing data revealed that this compound treatment altered the expression of 438 differentially expressed genes (DEGs) compared to untreated DENV-infected cells, suggesting a complex interaction with host cellular pathways .

Data Summary

The following table summarizes key findings from studies on this compound:

| Study Aspect | Findings |

|---|---|

| Source | Extracted from Cocculus hirsutus |

| Molecular Mass | 333.4 g/mol |

| Anti-Dengue Efficacy | Effective against DENV1–4 |

| In Vitro IC50 | Comparable efficacy across DENV serotypes |

| In Vivo Dose | 2.0 mg/kg/day; BID (twice daily) |

| Cytokine Levels | Reduced TNF-α and IL-6 |

| Safety | No adverse effects on liver function |

Case Study 1: Efficacy in Vero Cells

A study evaluated the effect of this compound on DENV-infected Vero cells. The results showed significant inhibition of NS1 release and viral replication at concentrations above 1 µg/mL.

Case Study 2: AG129 Mouse Model

In another study using AG129 mice, this compound demonstrated protective effects against secondary DENV infections, highlighting its potential as a therapeutic agent for severe dengue cases.

Properties

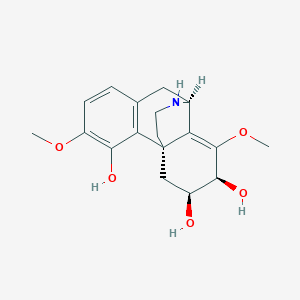

IUPAC Name |

(1S,9S,12S,13S)-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene-3,12,13-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-23-12-4-3-9-7-10-14-17(24-2)15(21)11(20)8-18(14,5-6-19-10)13(9)16(12)22/h3-4,10-11,15,19-22H,5-8H2,1-2H3/t10-,11-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKPWBJXKCSPGK-KNORBDTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=C(C(C(CC42CCN3)O)O)OC)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=C([C@H]([C@H](C[C@]42CCN3)O)O)OC)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911127 | |

| Record name | (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109351-36-2 | |

| Record name | (6β,7β,9α,13α)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109351-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinococuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SINOCOCULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5624PB437 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.